4-o-Galloylbergenin
Overview
Description
4-O-Galloylbergenin is a derivative of bergenin, a glycosidic derivative of trihydroxybenzoic acid. Bergenin was first discovered in 1880 from the rhizomes of the medicinal plant Bergenia crassifolia. This compound has garnered attention due to its various pharmacological activities, including antioxidant, anti-inflammatory, and antitumor properties .
Mechanism of Action
Target of Action
4-O-Galloylbergenin is a bergenin derivative that can be isolated from the rhizome of Ardisia gigantifolia . The primary targets of this compound include superoxide dismutase (SOD) and xanthine oxidase (XOD) . These enzymes play crucial roles in the body’s antioxidant defense system and uric acid metabolism, respectively.
Mode of Action
This compound interacts with its targets, SOD and XOD, to exert its pharmacological effects . By binding to these enzymes, it can enhance the body’s antioxidant defense system and regulate uric acid metabolism, thereby exhibiting potential antioxidant and anti-hyperuricemic activities .
Biochemical Pathways
It is known to interact with sod and xod, which are involved in the body’s antioxidant defense system and uric acid metabolism . Its interaction with these enzymes suggests that it may affect related biochemical pathways, leading to its antioxidant and anti-hyperuricemic effects.
Pharmacokinetics
Bergenin, a related compound, is known to have poor solubility, lower oral bioavailability, shorter half-life, and more intestinal ph degradation (ph 68 or above) . These properties could potentially influence the bioavailability and efficacy of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are largely related to its antioxidant and anti-hyperuricemic activities . By interacting with SOD and XOD, it can enhance the body’s antioxidant defense system and regulate uric acid metabolism . These actions can potentially lead to a reduction in oxidative stress and uric acid levels in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-O-Galloylbergenin can be synthesized through the esterification of bergenin with gallic acid. The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is carried out at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods: Industrial production of this compound involves the extraction of bergenin from plant sources such as Bergenia crassifolia, followed by chemical modification. The process includes the isolation of bergenin using solvents like methanol or ethanol, followed by esterification with gallic acid under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 4-O-Galloylbergenin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it to its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the galloyl moiety.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its antitumor, antiviral, and antibacterial activities.
Industry: Potential use in the development of pharmaceuticals and nutraceuticals
Comparison with Similar Compounds
4-O-Galloylbergenin is unique compared to other similar compounds due to its specific galloyl moiety, which enhances its pharmacological properties. Similar compounds include:
11-O-Galloylbergenin: Another galloyl derivative with similar but distinct biological activities.
Bergenin: The parent compound with a broader range of pharmacological effects.
4,11-Di-O-Galloylbergenin: A derivative with multiple galloyl groups, offering enhanced bioactivity.
Properties
IUPAC Name |
[3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O13/c1-31-16-10(25)4-7-12(15(16)28)17-19(34-21(7)30)18(14(27)11(5-22)32-17)33-20(29)6-2-8(23)13(26)9(24)3-6/h2-4,11,14,17-19,22-28H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSHSFQTWCKTFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 4-O-Galloylbergenin and where is it found?
A1: this compound is a bergenin derivative, a type of chemical compound often found in plants. It has been isolated from various plant species, including Ardisia gigantifolia, Mallotus philippensis, Bergenia scopulosa, and Astilbe chinensis. [, , , , ]
Q2: What are the notable structural characteristics of this compound?
A2: While the provided abstracts don't delve into the detailed spectroscopic data, they do highlight that this compound is a bergenin derivative. This means it shares the core structure of bergenin but with a galloyl group attached to the 4-position oxygen atom. Further research into spectral databases and publications focusing on its structural elucidation would be needed for a comprehensive understanding of its molecular formula, weight, and spectroscopic properties.
Q3: Has this compound been isolated from Astilbe chinensis before?
A3: The isolation of this compound from Astilbe chinensis is considered a novel finding. [] This suggests further investigation into the phytochemical profile of this plant species could be worthwhile.
Q4: What are the potential applications of this compound based on current research?
A4: While the provided research papers primarily focus on the isolation and identification of this compound, some hint at potential applications:
- Antioxidant Activity: Research suggests that this compound, along with other bergenin derivatives like 11-O-Galloylbergenin, exhibits significant antioxidant activity in DPPH radical scavenging assays. [, ] This finding indicates a potential use in combating oxidative stress.
- Anti-hyperuricemic Activity: While not directly studied for this compound, closely related compounds like 11-O-Galloylbergenin have been identified as potential xanthine oxidase (XOD) ligands through bio-affinity ultrafiltration methods. [] Since XOD plays a key role in uric acid production, this suggests a possible research avenue for exploring the anti-hyperuricemic properties of this compound.
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